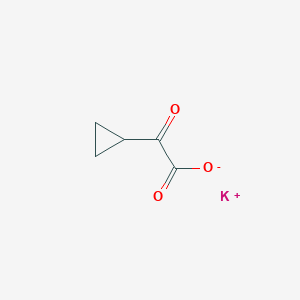
4-Hydroxytetrahydroisoxazol-2-iumchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxytetrahydroisoxazol-2-ium chloride is a heterocyclic organic compound with the molecular formula C3H8ClNO2 and a molecular weight of 125.55 g/mol It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxytetrahydroisoxazol-2-ium chloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydroxylamine hydrochloride with a suitable precursor under specific conditions. For instance, the reaction can be carried out in a solvent mixture of dimethylformamide and isopropanol (4:1) under microwave irradiation at 90°C for 30 minutes . This method yields the desired compound in moderate to good yields.
Industrial Production Methods
Industrial production of 4-Hydroxytetrahydroisoxazol-2-ium chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxytetrahydroisoxazol-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoxazole derivatives.
Scientific Research Applications
4-Hydroxytetrahydroisoxazol-2-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 4-Hydroxytetrahydroisoxazol-2-ium chloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of 4-Hydroxytetrahydroisoxazol-2-ium chloride, known for its wide range of biological activities.
Isoxazolidin-4-ol: A closely related compound with similar structural features.
Uniqueness
4-Hydroxytetrahydroisoxazol-2-ium chloride is unique due to its specific functional groups and the resulting chemical properties
Properties
IUPAC Name |
1,2-oxazolidin-2-ium-4-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c5-3-1-4-6-2-3;/h3-5H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCWGQYEQKYRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO[NH2+]1)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82409-18-5 |
Source


|
| Record name | 4-Isoxazolidinol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82409-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7853282.png)
![(2E)-3-(dimethylamino)-1-(2-{methyl[4-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B7853284.png)


![2-(bromomethyl)-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B7853306.png)


![6-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrimidin-4-one](/img/structure/B7853331.png)
![ethyl 2-acetylimino-2-[2-(2,5-dichlorophenyl)hydrazinyl]acetate](/img/structure/B7853345.png)

![[(E)-3-ethoxy-1-(4-methylanilino)-3-oxoprop-1-enyl]azanium;chloride](/img/structure/B7853358.png)

![[(E)-3-ethoxy-1-(4-methoxyanilino)-3-oxoprop-1-enyl]azanium;chloride](/img/structure/B7853379.png)

